An In-depth Technical Guide to the Chemical Structure and Properties of the Tartrate Ion
An In-depth Technical Guide to the Chemical Structure and Properties of the Tartrate Ion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tartrate ion, a dicarboxylate derived from tartaric acid, is a molecule of significant interest across various scientific disciplines, including chemistry, pharmacology, and food science. Its unique stereochemical properties, stemming from the presence of two chiral centers, give rise to distinct isomers with differing optical and biological activities. This guide provides a comprehensive technical overview of the tartrate ion's chemical structure, stereoisomerism, and key physicochemical properties. Detailed experimental protocols for its characterization are also presented, alongside visual representations of its molecular structures and analytical workflows to facilitate a deeper understanding for research and development applications.
Chemical Structure and Stereoisomerism
The tartrate ion is the dianion of tartaric acid, with the chemical formula C₄H₄O₆²⁻.[1] Its IUPAC name is 2,3-dihydroxybutanedioate.[2][3] The structure features two carboxylic acid groups and two hydroxyl groups attached to a four-carbon chain. The presence of two chiral carbon atoms at the C2 and C3 positions results in the existence of three primary stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and meso-tartaric acid.[4] A fourth form, a racemic mixture of the L and D isomers, is also commonly encountered.[4]
-
L-(+)-tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid): This is the naturally occurring and most common form, found in grapes and other fruits.[5] It is dextrorotatory, meaning it rotates plane-polarized light to the right.[6][7]
-
D-(-)-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid): This is the enantiomer of L-(+)-tartaric acid and rotates plane-polarized light to the left (levorotatory).[6][7]
-
meso-tartaric acid ((2R,3S)-2,3-dihydroxybutanedioic acid): This isomer is achiral due to an internal plane of symmetry, despite having two chiral centers. As a result, it is optically inactive.[7][8]
-
(±)-Tartaric acid (Racemic mixture): An equimolar mixture of L-(+)- and D-(-)-tartaric acid, which is optically inactive due to the cancellation of the opposing optical rotations of the two enantiomers.[9]
The distinct spatial arrangements of the hydroxyl and carboxyl groups in these stereoisomers are fundamental to their differential interactions with other chiral molecules and metal ions, a property extensively utilized in chiral synthesis and resolution.[6][10]
Physicochemical Properties
The physicochemical properties of tartaric acid and its salts are crucial for their application in various fields. These properties can vary between the different stereoisomers.
Acidity
Tartaric acid is a diprotic acid, meaning it can donate two protons from its carboxylic acid groups. The acid dissociation constants (pKa) are key indicators of its strength.
| Property | Value (at 25°C) |
| pKa1 | 2.98 - 3.036[11][12][13] |
| pKa2 | 4.34 - 4.366[11][12][13] |
| pH of 0.1N solution | 2.2[12] |
Solubility
The solubility of tartaric acid and its salts is highly dependent on the solvent, temperature, and the specific salt form.
| Compound | Solvent | Solubility (at 20°C unless specified) |
| L-(+)-Tartaric Acid | Water | 1390 g/L[14] |
| L-(+)-Tartaric Acid | Methanol | 1 g in 1.7 ml[12] |
| L-(+)-Tartaric Acid | Ethanol | 1 g in 3 ml[12] |
| Potassium Bitartrate (Cream of Tartar) | Water | Low solubility, especially at low temperatures.[2] |
| Calcium Tartrate | Water | Sparingly soluble.[15] |
| Potassium Sodium Tartrate (Rochelle Salt) | Water | 26 g/100 mL (0°C), 66 g/100 mL (26°C)[16] |
| Sodium Tartrate | Water | Soluble[17] |
| Sodium Tartrate | Ethanol | Insoluble[17] |
Optical Properties
The stereoisomers of tartaric acid exhibit distinct optical properties, which are fundamental to their identification and application in stereochemistry.
| Isomer | Specific Rotation [α]D²⁰ (c=20 in H₂O) |
| L-(+)-Tartaric Acid | +12.0°[12] |
| D-(-)-Tartaric Acid | -12.0° |
| meso-Tartaric Acid | 0°[7] |
| (±)-Tartaric Acid | 0°[9] |
Thermal and Other Properties
| Property | Value |
| Melting Point (L-(+)-Tartaric Acid) | 168-170 °C[12][14] |
| Density (L-(+)-Tartaric Acid) | 1.76 g/cm³[14] |
| Molecular Weight (Tartrate Dianion) | 148.07 g/mol [18][3] |
Experimental Protocols
Accurate characterization of tartrate ions and their derivatives is essential for quality control and research. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constants of tartaric acid.[19][20]
Materials:
-
pH meter with a combined pH electrode, calibrated with standard buffers (pH 4, 7, and 10).[19]
-
Magnetic stirrer and stir bar.
-
Burette (50 mL).
-
Beaker (100 mL).
-
Tartaric acid sample.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).[21]
-
Deionized water.
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).[19]
Procedure:
-
Sample Preparation: Accurately weigh a sample of tartaric acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.[21] Add a sufficient volume of 0.15 M KCl solution.
-
Titration Setup: Place the beaker with the tartaric acid solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint: Continue the titration until the pH has risen significantly and then levels off, ensuring the complete neutralization of both carboxylic acid groups.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the second gives pKa2. These can be determined from the inflection points of the titration curve.[20]
Measurement of Optical Rotation by Polarimetry
This protocol is for measuring the specific rotation of a tartaric acid stereoisomer.[22][23]
Materials:
-
Polarimeter.
-
Polarimeter tube (e.g., 100 mm or 200 mm).[24]
-
Volumetric flask (100 mL).
-
Analytical balance.
-
Tartaric acid isomer sample (e.g., L-(+)-tartaric acid).
-
Distilled water.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 g of the tartaric acid isomer and dissolve it in distilled water in a 100 mL volumetric flask.[25] Fill the flask to the mark with distilled water and mix thoroughly.
-
Instrument Calibration: Calibrate the polarimeter with a blank sample of distilled water in the polarimeter tube. The reading should be zero.[25]
-
Sample Measurement: Rinse the polarimeter tube with a small amount of the prepared tartaric acid solution. Then, fill the tube with the solution, ensuring no air bubbles are present.
-
Reading: Place the filled tube in the polarimeter and measure the optical rotation.[25] Record the angle of rotation (α).
-
Calculation of Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information about the tartrate ion.
3.3.1 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in tartaric acid and its salts.
-
Tartaric Acid: The IR spectrum shows a broad absorption band around 3400 cm⁻¹ corresponding to O-H stretching of the hydroxyl groups and water molecules.[26] A strong peak around 1736 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.[27] The C-O stretching and O-H deformation combination bands appear around 1406 cm⁻¹.[27]
-
Tartrate Salts: In the spectra of tartrate salts, the C=O stretching band of the carboxylic acid is replaced by characteristic absorption bands of the carboxylate group at approximately 1590 cm⁻¹ and 1390 cm⁻¹.[26]
3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy can be used for the structural elucidation of tartrates.
-
¹H NMR: In D₂O, the ¹H NMR spectrum of tartaric acid typically shows a singlet for the two equivalent methine protons (CH-OH).[28] For sodium tartrate in D₂O, this signal appears around δ 4.3 ppm. The spectrum of citrate, often found alongside tartrate in pharmaceutical preparations, shows a characteristic AB quartet for its methylene groups, which can be used to distinguish between the two.[29]
-
¹³C NMR: The ¹³C NMR spectrum of tartaric acid shows distinct signals for the carboxyl carbons and the hydroxyl-bearing methine carbons, confirming the molecular structure.[30]
Applications in Research and Drug Development
The unique properties of the tartrate ion and its derivatives make them invaluable in several high-tech applications:
-
Chiral Resolving Agent: Due to their chirality, tartaric acid isomers are widely used in the resolution of racemic mixtures of chiral drugs, a critical step in the development of stereochemically pure pharmaceuticals.[31]
-
Excipient in Pharmaceutical Formulations: Tartrates are used as excipients in drug formulations, for example, as buffering agents or to form salts of active pharmaceutical ingredients to improve their solubility or stability.
-
Metal Ion Chelation: The hydroxyl and carboxyl groups of the tartrate ion can effectively chelate metal ions, which is useful in various applications, including as an antioxidant in food preservation by sequestering metal ions that catalyze oxidation.[11]
-
Asymmetric Synthesis: Tartrate derivatives, such as diethyl tartrate, are crucial components of catalysts for asymmetric synthesis, most notably in the Sharpless epoxidation, enabling the stereoselective synthesis of complex molecules.[32]
Conclusion
The tartrate ion presents a rich and complex chemistry, primarily defined by its stereoisomerism. A thorough understanding of its structure, properties, and the analytical techniques for its characterization is paramount for its effective utilization in research, particularly in the fields of stereochemistry, materials science, and pharmaceutical development. The data and protocols provided in this guide serve as a foundational resource for scientists and professionals working with this versatile and important molecule.
References
- 1. Tartrate - Wikipedia [en.wikipedia.org]
- 2. tutorhunt.com [tutorhunt.com]
- 3. Tartrate | C4H4O6-2 | CID 119400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isomerism of Tartaric Acid [pw.live]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Discuss the optical isomerism in tartaric acid class 11 chemistry CBSE [vedantu.com]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. grokipedia.com [grokipedia.com]
- 11. nbinno.com [nbinno.com]
- 12. L-Tartaric Acid [drugfuture.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tartaric acid - essedielle [essedielleenologia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 17. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 18. GSRS [gsrs.ncats.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. jcsp.org.pk [jcsp.org.pk]
- 22. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. oaji.net [oaji.net]
- 28. D-(-)-Tartaric Acid (147-71-7) 1H NMR spectrum [chemicalbook.com]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 32. Diethyl tartrate - Wikipedia [en.wikipedia.org]
